Pyrophosphoric acid

Descripción general

Descripción

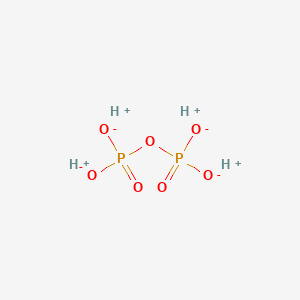

El ácido pirofosfórico, también conocido como ácido difosfórico, es un compuesto inorgánico con la fórmula química H₄P₂O₇. Es un sólido cristalino incoloro que es altamente higroscópico, lo que significa que absorbe fácilmente la humedad del aire. El ácido pirofosfórico es un ácido fuerte y se utiliza comúnmente en diversas aplicaciones industriales, como catalizador en reacciones químicas y como ajustador de pH en la producción de detergentes y agentes de limpieza .

Rutas Sintéticas y Condiciones de Reacción:

Reacción con Cloruro de Fosforilo: El ácido pirofosfórico se puede preparar haciendo reaccionar ácido fosfórico con cloruro de fosforilo. La reacción es la siguiente: [ 5 \text{H₃PO₄} + \text{POCl₃} \rightarrow 3 \text{H₄P₂O₇} + 3 \text{HCl} ]

Intercambio Iónico: También se puede preparar mediante intercambio iónico a partir de pirofosfato de sodio o tratando pirofosfato de plomo con sulfuro de hidrógeno.

Métodos de Producción Industrial:

Reacción Directa: El ácido pirofosfórico se puede sintetizar a partir de ácido fosfórico mediante reacción directa: [ 2 \text{H₃PO₄} \rightarrow \text{H₂O} + \text{H₄P₂O₇} ]

Usando Pentóxido de Fósforo: Otro método implica la reacción de pentóxido de fósforo con agua: [ 2 \text{H₂O} + \text{P₂O₅} \rightarrow \text{H₄P₂O₇} ]

Involvrando Ácido Fosfórico y Pentóxido de Fósforo: Un método más complejo involucra la reacción de ácido fosfórico con pentóxido de fósforo: [ 4 \text{H₃PO₄} + \text{P₂O₅} \rightarrow 3 \text{H₄P₂O₇} ].

Tipos de Reacciones:

Hidrólisis: El ácido pirofosfórico se somete a hidrólisis para formar ácido fosfórico: [ \text{H₄P₂O₇} + \text{H₂O} \rightarrow 2 \text{H₃PO₄} ]

Desprotonación: Es un ácido tetraprótico, lo que significa que puede donar cuatro protones (iones H⁺) de manera escalonada: [ \text{H₄P₂O₇} \rightleftharpoons \text{[H₃P₂O₇]}⁻ + \text{H⁺}, \text{pKa} = 0.85 ] [ \text{[H₃P₂O₇]}⁻ \rightleftharpoons \text{[H₂P₂O₇]}²⁻ + \text{H⁺}, \text{pKa} = 1.96 ] [ \text{[H₂P₂O₇]}²⁻ \rightleftharpoons \text{[HP₂O₇]}³⁻ + \text{H⁺}, \text{pKa} = 6.60 ] [ \text{[HP₂O₇]}³⁻ \rightleftharpoons \text{[P₂O₇]}⁴⁻ + \text{H⁺}, \text{pKa} = 9.41 ]

Reactivos y Condiciones Comunes:

Hidrólisis: El agua es el reactivo común para la hidrólisis.

Desprotonación: Las reacciones de desprotonación ocurren en soluciones acuosas y están influenciadas por el pH de la solución.

Principales Productos Formados:

Mecanismo De Acción

El mecanismo de acción del ácido pirofosfórico implica su capacidad para donar protones y formar iones pirofosfato. Estos iones pueden interactuar con varios objetivos moleculares y vías:

Hidrólisis: El ácido pirofosfórico se hidroliza para formar ácido fosfórico, que puede participar en diversas vías bioquímicas.

Interacción con Enzimas: Los iones pirofosfato pueden actuar como cofactores para ciertas enzimas, influyendo en su actividad y función.

Formación de Complejos: El ácido pirofosfórico puede formar complejos con iones metálicos, lo que puede afectar su biodisponibilidad y reactividad.

Análisis Bioquímico

Biochemical Properties

Diphosphoric acid plays a significant role in biochemical reactions. It is involved in several metabolic pathways, including cardiolipin biosynthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the hepatitis C virus (HCV) RNA-dependent RNA polymerase NS5B .

Cellular Effects

The effects of Diphosphoric acid on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of Diphosphoric acid.

Molecular Mechanism

Diphosphoric acid exerts its effects at the molecular level through several mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to be a tetraprotic acid, with four distinct pKa’s, which allows it to participate in a variety of chemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphosphoric acid can change over time. It is known that when molten, Diphosphoric acid rapidly converts to an equilibrium mixture of phosphoric acid, Diphosphoric acid, and polyphosphoric acids . This property can influence long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Diphosphoric acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is a component of polyphosphoric acid, an important source of phosphoric acid .

Aplicaciones Científicas De Investigación

El ácido pirofosfórico tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Comparación Con Compuestos Similares

El ácido pirofosfórico es parte de una familia de ácidos fosfóricos y fosfatos. Aquí hay una comparación con algunos compuestos similares:

Ácido Fosfórico (H₃PO₄): A diferencia del ácido pirofosfórico, el ácido fosfórico es un ácido triprótico con tres protones ácidos.

Ácidos PoliFosfóricos: Estos son un grupo de ácidos que incluyen ácido pirofosfórico y otros ácidos fosfóricos de orden superior.

Ácido Fosforoso (H₃PO₃): Este es un ácido diprótico con dos protones ácidos.

Singularidad del Ácido Pirofosfórico:

Naturaleza Tetrabásica: La capacidad del ácido pirofosfórico para donar cuatro protones lo hace único entre los ácidos fosfóricos.

Comportamiento de Hidrólisis: Su rápida hidrólisis a ácido fosfórico lo distingue de otros ácidos polifosfóricos.

Actividad Biológica

Pyrophosphoric acid (H₄P₂O₇), also known as diphosphoric acid, is an inorganic compound that plays a significant role in various biological and chemical processes. Its unique structure and properties make it an important compound in biochemistry, particularly in phosphorylation reactions and as a component in radiopharmaceuticals. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

- Chemical Formula: H₄P₂O₇

- Molecular Weight: 177.98 g/mol

- pKa Values:

These pKa values indicate that this compound is a tetraprotic acid, meaning it can donate four protons in solution, which is crucial for its reactivity and interactions in biological systems .

This compound primarily functions as a phosphorylation agent , which is essential for various biochemical processes. It is more reactive than orthophosphoric acid, making it a preferred choice for phosphorylation reactions involving alcohols and phenols . The compound acts as a substrate for enzymes involved in the synthesis of nucleotides and phospholipids, which are vital for cellular function and signaling.

Key Enzymatic Interactions

- Farnesyl Pyrophosphate Synthase Inhibition:

- Hydrolysis Reactions:

Radiopharmaceuticals

This compound is used as an ingredient in radiopharmaceuticals for imaging bone and cardiovascular abnormalities. Its ability to bind to calcium ions allows it to target specific tissues during medical imaging procedures .

Iron Deficiency Treatment

In some formulations, this compound serves as an additive to enhance the bioavailability of iron, thus aiding in the prevention of iron deficiency anemia .

Case Studies

-

Phosphorylation Reactions:

A study demonstrated that this compound could effectively phosphorylate primary and secondary alcohols, yielding dihydrogenphosphates with high efficiency compared to orthophosphoric acid . -

Thermal Stability:

Research using thermogravimetric analysis (TGA) indicated that this compound undergoes hydrolysis at elevated temperatures but remains stable under certain conditions, which could impact its application in polymeric membranes . -

Enzyme Activity Modulation:

In vitro studies have shown that this compound can modulate enzyme activities involved in metabolic pathways, highlighting its potential role in therapeutic applications against metabolic disorders.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits farnesyl pyrophosphate synthase; affects cell growth pathways |

| Radiopharmaceutical Use | Used for imaging bone and cardiovascular conditions |

| Iron Bioavailability | Enhances iron absorption; aids in preventing anemia |

| Phosphorylation Agent | More reactive than orthophosphoric acid; used in various biochemical reactions |

Propiedades

IUPAC Name |

phosphono dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKVPWEQAFLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075035 | |

| Record name | Diphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] Light yellow hygroscopic solid; [Acros Organics MSDS], Solid | |

| Record name | Pyrophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2466-09-3, 33943-49-6, 14000-31-8 | |

| Record name | Pyrophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC289196 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E862E7GRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C | |

| Record name | Pyrophosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.